molecular formula C11H15ClN2O2 B8323942 4-chloro-N-(2,2-dimethylpropyl)-2-nitroaniline

4-chloro-N-(2,2-dimethylpropyl)-2-nitroaniline

Cat. No. B8323942
M. Wt: 242.70 g/mol
InChI Key: WSUIMSABYUEKAR-UHFFFAOYSA-N
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Patent
US05714489

Procedure details

57.6 g (0.3 mol) of 2,5-dichloronitrobenzene, 26.2 g (0.3 mol) of 2,2-dimethylpropylamine, 82.9 g (0.6 mol) of potassium carbonate and 0.5 g of sodium iodide in 400 ml of dimethylformamide were heated at 80° C. for 10 h. The mixture was then added to a large amount of water and extracted with ethyl acetate. The organic phase was dried and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (mobile phase: petroleum ether/toluene=16/1) to yield 32.3 g (50%) of the product. Melting point 78° C.
Quantity
57.6 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
82.9 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH3:12][C:13]([CH3:17])([CH3:16])[CH2:14][NH2:15].C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O.[I-].[Na+]>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([NH:15][CH2:14][C:13]([CH3:17])([CH3:16])[CH3:12])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1 |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
57.6 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Name
Quantity
26.2 g
Type
reactant
Smiles
CC(CN)(C)C
Name
Quantity
82.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.5 g
Type
catalyst
Smiles
[I-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (mobile phase: petroleum ether/toluene=16/1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(NCC(C)(C)C)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 32.3 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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